

A Comparative Analysis of 2,2,3,5,5-Pentamethylhexane for Researchers

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Compound of Interest

Compound Name: 2,2,3,5,5-Pentamethylhexane

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This publication provides a detailed comparative analysis of the analytical data for **2,2,3,5,5-pentamethylhexane** against other selected nonane isomers. Designed for researchers, scientists, and professionals in drug development, this guide offers a side-by-side look at key physical and spectroscopic properties to aid in compound identification, purity assessment, and method development.

While experimentally determined spectroscopic data for **2,2,3,5,5-pentamethylhexane** is not readily available in public databases, this guide compiles its known physical properties and presents predicted spectroscopic data for a closely related isomer as a point of reference. This information is juxtaposed with experimentally obtained data for n-nonane, 2,3-dimethylheptane, and 3-ethyl-2-methylhexane to provide a comprehensive analytical context.

Physical and Chemical Properties: A Comparative Overview

A summary of key physical and chemical properties for **2,2,3,5,5-pentamethylhexane** and its isomeric alternatives is presented below. These properties are fundamental in designing separation and purification protocols, as well as for ensuring safe handling and storage.

Property	2,2,3,5,5-Pentamethylhexane	n-Nonane	2,3-Dimethylheptane	3-Ethyl-2-methylhexane
Molecular Formula	C ₁₁ H ₂₄ [1] [2]	C ₉ H ₂₀ [3]	C ₉ H ₂₀	C ₉ H ₂₀ [4]
Molecular Weight	156.31 g/mol [1] [2]	128.26 g/mol	128.26 g/mol	128.26 g/mol [4]
CAS Number	14739-73-2 [1] [2]	111-84-2 [5]	3074-71-3	16789-46-1 [4]
Boiling Point	164.25 - 166.05 °C	151 °C	140 °C	Not Available
Melting Point	Not Available	-53 °C	Not Available	Not Available
Density	Not Available	0.72 g/cm ³ at 20 °C	0.726 g/mL at 25 °C	Not Available
Refractive Index	Not Available	1.405 at 20 °C	1.409 at 20 °C	Not Available

Spectroscopic Data Comparison

The following tables provide a comparison of available spectroscopic data. It is important to note that the data for **2,2,3,5,5-pentamethylhexane** is based on predicted values for a closely related isomer, 2,2,3,4,5-pentamethylhexane, and should be used as a reference pending experimental verification.

¹H NMR Spectroscopy Data (Predicted for Pentamethylhexane Isomer)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 0.8 - 0.9	Doublet	6H	C5-CH ₃ , C4-CH ₃
~ 0.9 - 1.0	Singlet	9H	C2-(CH ₃) ₃
~ 1.0 - 1.2	Multiplet	1H	C5-H
~ 1.2 - 1.4	Multiplet	1H	C4-H
~ 1.5 - 1.7	Multiplet	1H	C3-H

¹³C NMR Spectroscopy Data (Predicted for Pentamethylhexane Isomer)

Chemical Shift (ppm)	Carbon Type	Assignment
~ 10 - 20	Primary (CH ₃)	Methyl groups
~ 25 - 45	Tertiary (CH)	C3, C4, C5
~ 30 - 40	Quaternary (C)	C2

Mass Spectrometry Data (Predicted for Pentamethylhexane Isomer)

m/z	Relative Intensity	Proposed Fragment
156	Low	[M] ⁺ (Molecular Ion)
141	Moderate	[M-CH ₃] ⁺
99	High	[M-C ₄ H ₉] ⁺ (loss of t-butyl)
57	Very High	[C ₄ H ₉] ⁺ (t-butyl cation)

Infrared (IR) Spectroscopy Data (Predicted for Pentamethylhexane Isomer)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 2850 - 2960	Strong	C-H stretch (alkane)
~ 1450 - 1470	Medium	C-H bend (methylene)
~ 1365 - 1385	Medium-Strong	C-H bend (methyl, characteristic gem-dimethyl split)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are standardized for the analysis of branched alkanes and can be adapted for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire a standard one-pulse ¹H spectrum with a spectral width of -1 to 10 ppm.
- ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.
- Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent such as hexane or dichloromethane.

- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Chromatographic Conditions:
 - Column: A non-polar capillary column (e.g., DB-1 or equivalent), typically 30 m in length, 0.25 mm internal diameter, and 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector: Split/splitless injector at a temperature of 250 °C.
 - Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C).
- Mass Spectrometry Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the compound based on its retention time and comparison of its mass spectrum with reference libraries (e.g., NIST).

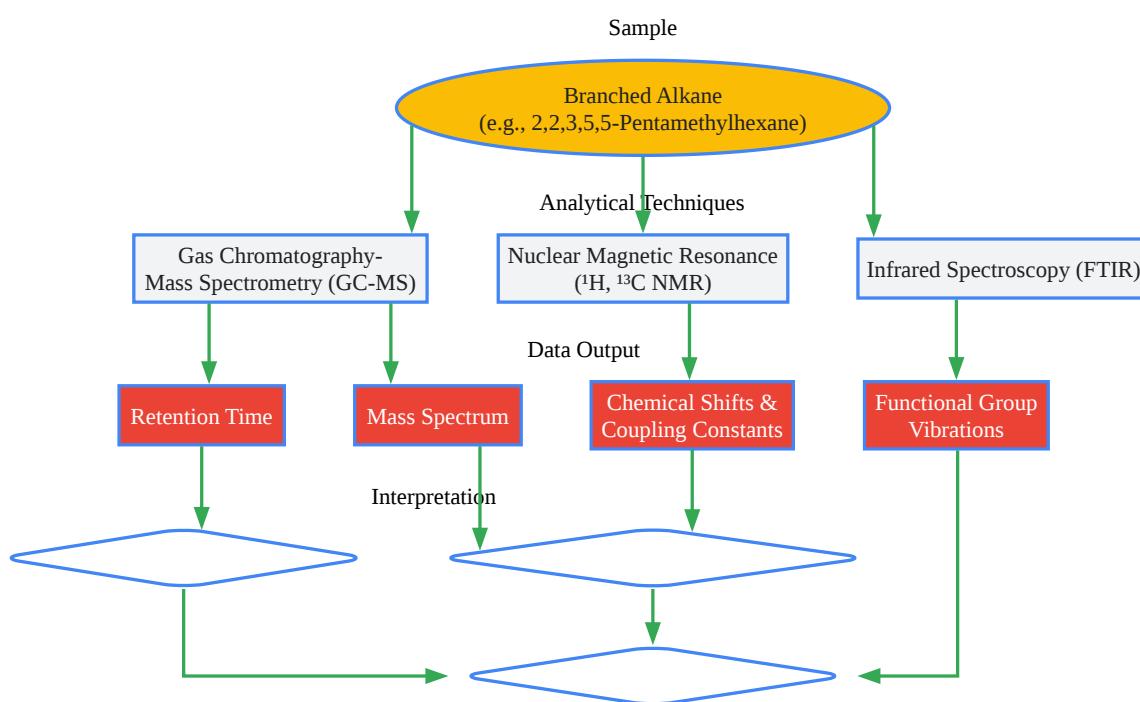
Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample holder.
 - Acquire the sample spectrum over the mid-IR range (4000 - 400 cm^{-1}).

- Co-add a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Analytical Workflow and Data Relationships

The following diagrams illustrate a typical workflow for the analytical characterization of a branched alkane and the logical relationships between different analytical techniques.



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Caption: Analytical workflow for branched alkane characterization.

Caption: Logical relationships between analytical techniques.

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